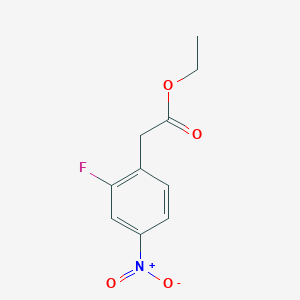

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Descripción

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (CAS 1160623-38-0) is a fluorinated aromatic ester characterized by a nitro group at the para position and a fluorine atom at the ortho position on the phenyl ring. Its molecular formula is C₁₀H₁₀FNO₄, with a molar mass of 227.19 g/mol . The compound is synthesized via alkylation of 2-fluoro-4-nitrobenzene derivatives with ethyl cyanoacetate in the presence of K₂CO₃ and catalytic KI in anhydrous DMF, yielding a purple solid (98% yield) . Key spectral data includes:

- ¹H NMR (CDCl₃): δ 8.15 (1H, ddd), 8.04 (1H, dd), 7.77 (1H, dd), 5.09 (1H, s), 4.32 (2H, qd), 1.33 (3H, t) .

- ¹³C NMR: δ 162.7, 159.6 (d, J=256 Hz), 149.5 (d, J=8.7 Hz), and 112.0 (d, J=26.6 Hz) .

The fluorine and nitro substituents confer strong electron-withdrawing effects, influencing reactivity and stability. This compound serves as a precursor in pharmaceutical and agrochemical synthesis, particularly in reductive amination or coupling reactions .

Propiedades

IUPAC Name |

ethyl 2-(2-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYSNVCRTKUTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718336 | |

| Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160623-38-0 | |

| Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 241.22 g/mol. The unique structural features contribute to its reactivity and potential applications in various biological contexts.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitroaniline with ethyl chloroacetate under basic conditions. This nucleophilic substitution reaction allows for the formation of the desired ester, which can be purified through recrystallization or chromatography.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Properties

- Studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC). It has been shown to induce apoptosis and cell cycle arrest, leading to reduced tumor growth in vivo .

2. Antimicrobial Activity

- This compound has been investigated for its antibacterial and antifungal properties. Its derivatives exhibit significant activity against several bacterial strains, suggesting potential as a lead compound for new antibiotic development.

3. Mechanism of Action

- The nitro group in the compound can undergo bioreduction, forming reactive intermediates that interact with cellular components. This mechanism may contribute to its cytotoxic effects against cancer cells and its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(3-fluoro-4-nitrophenyl)acetate | Fluorine at position 3 | Different reactivity due to altered fluorination pattern |

| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting biological activity |

| Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |

Case Studies

Study on Anticancer Activity:

In vitro studies conducted on NSCLC cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent. The compound was tested at various concentrations, revealing a dose-dependent response in cell viability assays.

Antimicrobial Evaluation:

Another study assessed the antimicrobial activity of this compound against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated potent antibacterial effects, supporting further exploration for pharmaceutical applications.

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile as a potential therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares Ethyl 2-(2-fluoro-4-nitrophenyl)acetate with structurally similar esters, highlighting substituent variations and their impacts:

Key Observations:

- Electron-Withdrawing Effects: Fluorine and nitro groups decrease electron density on the aromatic ring, directing electrophilic substitution to meta/para positions. Difluoro derivatives (e.g., CAS 243656-25-9) exhibit stronger deactivation than monofluoro analogs .

- Synthetic Yields : The target compound achieves higher yields (98%) compared to Ethyl 2-(2-methyl-4-nitrophenyl)acetate (86%), likely due to fluorine’s stabilizing role in intermediates .

- Reduction Reactivity : Nitro groups in para position (e.g., CAS 587-88-2) are more readily reduced to amines than ortho-substituted analogs, as seen in Fe/AcOH-mediated reductions .

Computational and Crystallographic Insights

- Hirshfeld Analysis: Ethyl 4-aminophenoxy acetate (a nitro-reduced analog) shows intermolecular H-bonding (N–H⋯O), which may differ in fluorinated derivatives due to F’s electronegativity .

- X-ray Diffraction : Structural data for analogs (e.g., CAS 1193392-97-0) reveals planar aromatic rings and ester conformations influenced by substituent bulk .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrolysis. For example, reacting ethyl cyanoacetate with 2,8-difluoro-4-nitrobenzene in DMF with K₂CO₃ under reflux yields the cyano intermediate, which is hydrolyzed using concentrated H₂SO₄ in acetic acid/water to form the final product . Key optimizations include:

- Temperature : Reflux (~100°C) for efficient substitution.

- Catalyst : KI (0.33 mmol) to accelerate reactivity .

- Purification : Ethyl acetate extraction and MgSO₄ drying to isolate the product .

- Yield Improvement : Use excess ethyl cyanoacetate (1.1 eq.) to drive the reaction forward .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ ~8.0–8.1 ppm for nitro-substituted phenyl) and ester groups (δ ~4.3 ppm for CH₂) .

- FT-IR : Peaks at ~1354 cm⁻¹ (NO₂) and ~1740 cm⁻¹ (ester C=O) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 245.18 [M+H]⁺) .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at 2–8°C to prevent nitro group decomposition .

- Hydrolysis Risk : Avoid prolonged exposure to moisture; use anhydrous solvents during synthesis .

- pH Stability : Neutral conditions (pH 6–8) minimize ester hydrolysis .

Advanced Research Questions

Q. How does the position of fluorine and nitro substituents influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity enhances aryl ring stability, while the nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position .

- Bioactivity : Nitro groups can undergo bioreduction to form reactive intermediates (e.g., nitro radicals), which may interact with DNA or enzymes in antimicrobial/anticancer assays .

- Comparative Studies : Use analogs like Ethyl 2-(4-fluoro-2-nitrophenyl)acetate to assess positional effects on reactivity and activity .

Q. What advanced analytical techniques are required to resolve decomposition products or impurities in this compound?

- Methodological Answer :

- HPLC/LC-MS : Use C18 columns with acetonitrile/water gradients to separate degradation products (e.g., hydrolyzed acetic acid derivatives) .

- Tandem MS : Identify impurities via fragmentation patterns (e.g., loss of NO₂ or fluorine substituents) .

- Stability-Indicating Assays : Accelerated thermal stress tests (40–60°C) to predict shelf-life under varying conditions .

Q. How can computational methods elucidate the mechanistic pathways of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for nitro reduction or ester hydrolysis using software like Gaussian. Compare activation energies of fluorinated vs. non-fluorinated analogs .

- Molecular Docking : Predict binding affinities of reduced intermediates (e.g., amino derivatives) with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. What strategies address contradictory data in bioactivity studies (e.g., variable IC₅₀ values across assays)?

- Methodological Answer :

- Control Experiments : Verify compound purity via HPLC before assays .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin assays) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate) to identify trends .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer :

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Optimization : Use recyclable Pd/C for nitro reductions instead of stoichiometric reagents .

- Waste Reduction : Employ microwave-assisted synthesis to reduce reaction time and energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.